

# An In-depth Technical Guide to the Discovery and Development of AZD7687

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AZD7687 |           |
| Cat. No.:            | B605777 | Get Quote |

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of **AZD7687**, a selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1). The content is tailored for researchers, scientists, and professionals in the field of drug development.

### Introduction: The Rationale for DGAT1 Inhibition

The enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final, committed step in the biosynthesis of triacylglycerols (TAGs).[1][2] This pathway is fundamental for energy storage and nutrient utilization.[2] Preclinical research, particularly studies involving DGAT1 knockout mice, provided a strong rationale for targeting this enzyme for metabolic diseases. These mice were found to be viable, metabolically healthy, and resistant to diet-induced obesity and glucose intolerance.[3][4] These promising findings spurred the development of DGAT1 inhibitors as a potential treatment for type 2 diabetes and obesity.[3][5] AstraZeneca developed AZD7687 as a potent, selective, and reversible small molecule inhibitor of DGAT1.[3][6][7]

# **Discovery and Preclinical Profile**

**AZD7687**, a dimethylpyrazinecarboxamide phenylcyclohexylacetic acid, emerged from a program aimed at designing and optimizing pyrazinecarboxamide-based inhibitors of DGAT1. It was identified as a potent and selective inhibitor intended for oral administration.[6][8]

#### In Vitro Pharmacology



**AZD7687** demonstrated potent inhibition of DGAT1 across multiple species. In vitro assays using recombinant DGAT1 enzymes established its inhibitory concentration (IC50). The compound showed selectivity for DGAT1 over the related enzyme DGAT2, against which no activity was detected.[6]

Table 1: In Vitro Potency of AZD7687 against DGAT1[6]

| Species | IC50 (nM) |
|---------|-----------|
| Human   | 80        |
| Mouse   | ~100      |
| Dog     | ~60       |

Further profiling revealed some off-target activity at higher concentrations.

Table 2: Off-Target Activity of AZD7687[6]

| Target                                        | Activity                |
|-----------------------------------------------|-------------------------|
| Acyl-CoA:cholesterol acetyltransferase (ACAT) | 79% inhibition at 10 μM |
| Fatty acid amide hydrolase (FAAH)             | IC50 = 3.7 μM           |
| Muscarinic M2 receptor                        | IC50 = 80.5 μM          |
| Phosphodiesterase PDE10A1                     | IC50 = 5.5 μM           |

#### **Preclinical In Vivo Studies**

In animal models, prolonged pharmacological inhibition of DGAT1 with **AZD7687** replicated the skin phenotype observed in DGAT1 knockout mice, including dose- and time-dependent, but reversible, sebaceous gland atrophy and alopecia (in mice).[6]

#### **Mechanism of Action**

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TAG.[1][9] This



is the final step in the primary pathway for triglyceride synthesis.[2][10] By inhibiting DGAT1, AZD7687 blocks this conversion, thereby reducing the synthesis and subsequent secretion of TAGs from enterocytes in the gut into the circulation.[1][5] This leads to a reduction in postprandial (after-meal) lipid excursion.[5]



Click to download full resolution via product page

Caption: Mechanism of **AZD7687** action on the DGAT1 signaling pathway.

## **Clinical Development**

The clinical development of **AZD7687** proceeded to Phase 1 trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

#### First-Time-in-Human, Single Ascending Dose Study

A key initial study was a randomized, placebo-controlled, single ascending dose trial in healthy male subjects.[5] This study was crucial for establishing the safety profile and demonstrating proof-of-mechanism in humans.[3][5]

Table 3: Summary of Phase 1 Single Ascending Dose Study Design[5]



| Parameter                | Description                                                                      |
|--------------------------|----------------------------------------------------------------------------------|
| Study Design             | Randomized, placebo-controlled, single ascending dose                            |
| Participants             | 80 healthy male subjects                                                         |
| Dose Cohorts             | 10 cohorts, with doses ranging from 1 mg to 60 mg                                |
| Treatment                | Single oral dose of AZD7687 or placebo                                           |
| Primary Endpoints        | Safety and tolerability                                                          |
| Pharmacodynamic Endpoint | Postprandial serum TAG excursion over 8 hours after a standardized high-fat meal |

#### Key Findings:

- Proof of Mechanism: AZD7687 demonstrated a marked and steep concentration-dependent reduction in postprandial TAG excursion. At doses of 5 mg and higher, the incremental TAG Area Under the Curve (AUC) was decreased by over 75% from baseline compared to placebo (p < 0.0001).[1][5]</li>
- Safety and Tolerability: The dose escalation was limited by gastrointestinal (GI) adverse events, including nausea, vomiting, and diarrhea, which increased in frequency and severity with higher doses.[5][8] The frequency of these symptoms was found to be related to the fat content of the meal.[5]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DGAT enzymes and triacylglycerol biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA: Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases PMC [pmc.ncbi.nlm.nih.gov]



- 3. AZD7687 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. gwasstories.com [gwasstories.com]
- 5. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of AZD7687]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605777#discovery-and-development-history-of-azd7687]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com